Methyl 2-bromo-4-fluoro-5-sulfamoylbenzoate
Description
Methyl 2-bromo-4-fluoro-5-sulfamoylbenzoate (CAS: 1311318-33-8) is a substituted benzoate ester featuring bromo (-Br), fluoro (-F), and sulfamoyl (-SO₂NH₂) functional groups at positions 2, 4, and 5 of the aromatic ring, respectively. Its molecular formula is C₈H₇BrFNO₄S, with a molecular weight of 328.17 g/mol (calculated from the InChI provided in ). This compound is utilized in pharmaceutical and agrochemical research as a versatile intermediate due to its reactive halogen and sulfonamide groups, which enable further functionalization.
Properties
IUPAC Name |
methyl 2-bromo-4-fluoro-5-sulfamoylbenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrFNO4S/c1-15-8(12)4-2-7(16(11,13)14)6(10)3-5(4)9/h2-3H,1H3,(H2,11,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VREZQBBEYJUJDR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1Br)F)S(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrFNO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Chemistry: The compound is used as an intermediate in the synthesis of more complex organic molecules. Biology: It serves as a probe in biological studies to understand the behavior of sulfamoyl groups in biological systems. Medicine: Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The compound exerts its effects through interactions with molecular targets such as enzymes or receptors. The sulfamoyl group is particularly important in these interactions, as it can form hydrogen bonds and other non-covalent interactions with biological molecules.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
The following table summarizes key structural analogues, focusing on substituent variations, molecular properties, and functional group differences:
Functional and Physicochemical Differences
- Sulfamoyl vs. Sulfonamido Groups : The sulfamoyl group (-SO₂NH₂) in the target compound contrasts with the bulkier 4-methylphenylsulfonamido group in the analogue from . This difference impacts solubility and reactivity; sulfamoyl derivatives are generally more polar and prone to hydrogen bonding compared to aryl sulfonamides.
- Halogen Positioning : Methyl 5-bromo-4-fluoro-2-methoxybenzoate () shares bromo and fluoro substituents but lacks the sulfamoyl group. This positional variation (Br at position 5 vs. 2) alters steric hindrance and electronic effects, influencing electrophilic substitution reactivity.
- Ester vs. Carboxylic Acid : The carboxylic acid derivative (5-bromo-4-fluoro-2-methoxybenzoic acid) has reduced lipophilicity compared to its ester counterpart, affecting bioavailability in biological systems.
Biological Activity
Methyl 2-bromo-4-fluoro-5-sulfamoylbenzoate is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article reviews the current understanding of its biological activity, mechanisms of action, and applications in drug development.
Chemical Structure and Properties
This compound is characterized by the following structural features:
- Bromine and Fluorine Substituents : These halogen atoms enhance the compound's reactivity and biological interactions.
- Sulfamoyl Group : This functional group is known for its role in enzyme inhibition, particularly in carbonic anhydrases (CAs), which are crucial for various physiological processes.
The molecular formula of the compound is , with a molecular weight of approximately 305.12 g/mol.
Enzyme Inhibition
Recent studies have identified this compound as a selective inhibitor of carbonic anhydrase IX (CAIX), an enzyme often overexpressed in tumors. The binding affinity of this compound to CAIX has been reported to be exceptionally high, with a dissociation constant () of 0.12 nM, indicating strong potential for anticancer applications .
Table 1: Binding Affinities of this compound to Carbonic Anhydrase Isozymes
| Isozyme | Binding Affinity ( in nM) |
|---|---|
| CAIX | 0.12 |
| CAI | 9200 |
| CAII | 6700 |
This selectivity is critical as it minimizes off-target effects, making it a promising candidate for targeted cancer therapies.
The mechanism through which this compound exerts its biological effects involves:
- Hydrogen Bonding : The compound can form hydrogen bonds with active site residues in CAIX, stabilizing the inhibitor-enzyme complex.
- Halogen Bonding : The presence of bromine and fluorine allows for additional interactions that can enhance binding affinity and specificity .
Case Studies and Research Findings
- Anticancer Studies : In vitro studies have demonstrated that compounds similar to this compound exhibit significant anticancer properties by inhibiting CAIX activity, leading to reduced tumor growth in xenograft models .
- Selectivity Profiles : Comparative studies show that this compound has over 100-fold selectivity for CAIX over other carbonic anhydrase isozymes, which is crucial for minimizing side effects during treatment .
- Structural Analysis : X-ray crystallography has provided insights into the binding interactions between the compound and CAIX, revealing key structural features that contribute to its high affinity and selectivity .
Q & A
Q. What are the recommended synthetic routes for Methyl 2-bromo-4-fluoro-5-sulfamoylbenzoate, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : A plausible synthetic route involves sequential halogenation and sulfamoylation of a benzoate precursor. For example, bromination and fluorination can be achieved using electrophilic aromatic substitution under controlled temperatures (0–5°C) to minimize side reactions. Sulfamoylation typically employs sulfamoyl chloride in the presence of a base like pyridine. Optimization includes monitoring reaction progress via thin-layer chromatography (TLC) and adjusting stoichiometric ratios of reagents (e.g., 1.2 equivalents of brominating agents to ensure complete substitution). Purification via column chromatography or recrystallization improves purity (>97% by HPLC) .
Q. How can researchers confirm the molecular structure and purity of this compound?
- Methodological Answer : Structural confirmation requires a combination of spectroscopic techniques:
- Nuclear Magnetic Resonance (NMR) : H and C NMR to verify substituent positions (e.g., bromo and fluoro groups at C2 and C4, respectively).
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm the molecular ion peak (e.g., [M+H] at m/z 336.96).
- Fourier-Transform Infrared (FTIR) : Peaks at ~1730 cm (ester C=O) and ~1340 cm (sulfonamide S=O).
Purity is assessed via HPLC (≥98% at 254 nm) and elemental analysis .
Advanced Research Questions
Q. What strategies are effective in resolving conflicting spectroscopic data during structural elucidation of this compound?
- Methodological Answer : Discrepancies in NMR or MS data often arise from isotopic interference (e.g., bromine’s Br/Br split) or rotational isomers. Strategies include:
- 2D NMR (COSY, HSQC) : Resolves overlapping signals by correlating H-C couplings.
- X-ray Crystallography : Provides unambiguous confirmation of regiochemistry, as demonstrated in structurally analogous bromo-fluorobenzoates .
- Computational Modeling : Density Functional Theory (DFT) simulations predict vibrational frequencies and chemical shifts, cross-validated against experimental FTIR/NMR data .
Q. How should researchers handle discrepancies in biological activity data when testing derivatives of this compound?
- Methodological Answer : Variations in biological assays (e.g., IC values) may stem from impurities or solvent effects. Mitigation steps:
- Repurification : Re-crystallize derivatives to ≥99% purity (via preparative HPLC) to exclude confounding byproducts.
- Control Experiments : Compare activity in multiple solvent systems (e.g., DMSO vs. saline) to assess solubility impacts.
- Dose-Response Curves : Use standardized protocols (e.g., 8-point dilution series) to ensure reproducibility. Refer to impurity profiles in EP monographs for guidance .
Q. What are the critical considerations for regioselective functionalization of the benzoate core in derivatives?
- Methodological Answer : Regioselectivity is influenced by directing groups and reaction conditions:
- Electrophilic Substitution : The sulfamoyl group at C5 directs electrophiles to C2/C4. Use Lewis acids (e.g., FeCl) to enhance bromination at C5.
- Protection/Deprotection : Temporarily protect the sulfonamide with Boc groups to enable fluorination at C4 without side reactions.
- Microwave-Assisted Synthesis : Reduces reaction time (e.g., 10 minutes vs. 24 hours) and improves selectivity by minimizing thermal degradation .
Safety and Compliance
Q. What protocols ensure safe handling and disposal of this compound in laboratory settings?
- Methodological Answer :
- Handling : Use fume hoods and PPE (gloves, goggles) due to potential toxicity. Store at 2–8°C in amber vials to prevent photodegradation .
- Waste Disposal : Segregate halogenated waste in designated containers. Collaborate with certified waste management firms for incineration (≥1200°C) to destroy sulfonamide residues .
Data Reproducibility
Q. How can researchers address batch-to-batch variability in synthesizing this compound?
- Methodological Answer : Standardize protocols using:
- QC Checks : In-process controls (e.g., TLC at 30-minute intervals) to monitor reaction progression.
- Stability Studies : Assess degradation under stress conditions (heat, light) to define shelf-life (e.g., stable for 6 months at -20°C).
- Interlaboratory Validation : Share samples with collaborating labs to cross-verify synthetic yields and analytical data .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
